4-(3-aminopropyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one hydrochloride
Description
Historical Context and Development of Benzoxazinone Chemistry
The discovery and development of benzoxazinone chemistry traces its origins to natural product research, particularly in plant defense mechanisms where these compounds serve as natural insecticides and antimicrobial agents. The biosynthesis of benzoxazinone compounds has been well-characterized in maize and related grass species, where genes in the pathway are designated using the symbol bx. Historical investigations revealed that maize bx-genes are tightly linked, a feature that was initially considered uncommon for plant genes of biosynthetic pathways, with genes encoding different enzymatic functions BX1, BX2, and BX8 found within approximately 50 kilobases. Research findings from wheat and rye indicate that the benzoxazinone gene cluster represents an ancient evolutionary feature, suggesting the fundamental importance of these compounds in plant biology.
The synthetic development of benzoxazinone derivatives emerged from efforts to understand and replicate the biological activities observed in natural systems. Early synthetic approaches focused on the reaction of 2-aminophenol with chloroacetyl chloride in refluxing methylisobutylketone in the presence of aqueous sodium bicarbonate, representing one of the most convenient and commonly used methods for benzoxazinone synthesis. Alternative synthetic strategies involved the reduction of nitro ethers with iron and acetic acid or zinc and ammonium chloride, though these methods typically provided moderate yields. The evolution of synthetic methodologies has led to increasingly sophisticated approaches, including the use of cyanuric chloride as a cyclization agent for the preparation of specific benzoxazinone derivatives.
The independent evolution of benzoxazinoid pathways in flowering plants has been documented, with recent discoveries demonstrating that the benzoxazinoid pathway has evolved independently in flowering plants at least three times. This finding represents a remarkable example of convergent evolution and highlights the fundamental biological importance of these compounds. The discovery of benzoxazinoid biosynthetic pathways in phylogenetically distant eudicot species, including Aphelandra squarrosa and Lamium galeobdolon, has revealed the utilization of evolutionarily unrelated enzymes for benzoxazinoid formation.
Structural Classification within Heterocyclic Compounds
The compound 4-(3-aminopropyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one hydrochloride belongs to the broader class of benzoxazine heterocyclic compounds, specifically classified as a 1,4-benzoxazinone derivative. The structural framework consists of a benzene ring fused to an oxazine ring, creating a bicyclic system characterized by the presence of both oxygen and nitrogen heteroatoms. The specific compound features a dihydro configuration at the 2H and 3,4 positions, indicating partial saturation of the heterocyclic ring system. The aminopropyl substituent at the 4-position provides additional functionality that distinguishes this compound from simpler benzoxazinone structures.
The molecular structure can be represented by the SMILES notation C1C(=O)N(C2=CC=CC=C2O1)CCCN, which illustrates the connectivity pattern and spatial arrangement of atoms within the molecule. The InChI key HKOUXYKBIBMSMY-UHFFFAOYSA-N provides a unique identifier for this specific structural arrangement. The compound exhibits characteristic spectroscopic properties, including infrared absorption bands corresponding to the carbonyl group of the lactone at 1,764 cm⁻¹, aromatic carbon-carbon double bonds at 1,598 cm⁻¹, carbon-nitrogen bonds at 1,473 cm⁻¹, and aromatic carbon-oxygen-carbon linkages at 1,259 cm⁻¹.
Within the classification system of heterocyclic compounds, benzoxazinones represent a subset of six-membered heterocycles containing both oxygen and nitrogen atoms. The 1,4-benzoxazinone scaffold is distinguished from other benzoxazine isomers by the specific positioning of heteroatoms and the presence of a carbonyl group at the 3-position. This structural arrangement creates unique electronic properties and reactivity patterns that contribute to the biological activity profiles observed for these compounds.
The following table summarizes key structural parameters for 4-(3-aminopropyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one hydrochloride:
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₅ClN₂O₂ |
| Molecular Weight | 242.70 g/mol |
| SMILES | C1C(=O)N(C2=CC=CC=C2O1)CCCN |
| InChI Key | HKOUXYKBIBMSMY-UHFFFAOYSA-N |
| Ring System | Benzoxazinone |
| Substitution Pattern | 4-(3-aminopropyl) |
| Saturation Level | 2,3-dihydro |
Significance in Medicinal Chemistry Research
The benzoxazinone scaffold has emerged as a privileged structure in medicinal chemistry due to its versatile biological activity profile and multiple sites available for structural modification. Benzoxazinone derivatives have gained considerable attention from medicinal chemists due to their various pharmacological properties, including anti-inflammatory, antimicrobial, anti-tuberculosis, antioxidant, and anticancer activities. The fascinating bioactivity profile of the benzoxazinone scaffold has prompted researchers to design and discover novel derivatives as potential therapeutic candidates with desired biological properties.
Research investigations have demonstrated that benzoxazinone derivatives can function as potent inhibitors of various biological targets. For example, benzoxazinone compounds have been identified as human neutrophil elastase inhibitors, with specific derivatives showing competitive inhibition patterns and high binding affinity. The development of compound PD05, a benzoxazinone derivative, demonstrated potent inhibitory activity with lower IC₅₀ values compared to control drugs, along with favorable pharmacokinetic properties including 72% protein binding and aqueous solubility of 194.7 μM.
The structural features of benzoxazinone derivatives enable interactions with multiple biological targets through various mechanisms. Studies have shown that these compounds can function as peroxisome proliferator activated receptor gamma agonists, with docking studies revealing intermolecular hydrogen bonding interactions with specific amino acid residues including Tyr473, Ser289, His449, His323, Ser342, and Gly284. The presence of specific substituents, such as methyl carboxypentyl side chains, can enhance binding affinity and improve glide scores in molecular docking analyses.
Benzoxazinone derivatives have also demonstrated potential as lysine methyltransferase inhibitors, with systematic structure-activity relationship studies leading to the identification of highly potent compounds. The compound A-893 represents a notable example, functioning as a peptide-competitive inhibitor with high selectivity over a panel of 30 additional methyltransferases. This compound reduced p53 methylation levels by 42% in A549 cells, demonstrating significant cellular activity.
The following table presents biological activity data for selected benzoxazinone derivatives:
Research Scope and Objectives
Current research efforts in benzoxazinone chemistry focus on expanding the understanding of structure-activity relationships and developing novel derivatives with enhanced biological properties. The research scope encompasses multiple dimensions, including synthetic methodology development, biological activity screening, and mechanistic studies to elucidate the molecular basis of observed effects. Investigators are particularly interested in exploring how structural modifications to the benzoxazinone core can influence selectivity, potency, and pharmacokinetic properties of resulting compounds.
The synthesis and characterization of 4-(3-aminopropyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one hydrochloride exemplifies ongoing efforts to develop compounds with specific biological activities. Research indicates that this compound can participate in various chemical reactions, including oxidation, reduction, and substitution processes, with specific products dependent on reaction conditions and reagents used. The aminopropyl side chain provides additional sites for chemical modification, enabling the synthesis of structurally diverse analogs for biological evaluation.
Contemporary research objectives include the development of benzoxazinone derivatives as antiplatelet agents, with molecular docking studies demonstrating favorable binding interactions with cyclooxygenase enzymes. The synthesis of compounds such as 2-phenyl-3,1-benzoxazine-4-one and 2-(4'-chlorophenyl)-3,1-benzoxazin-4-one has yielded promising results in bleeding time evaluation studies, with reranked scores indicating potential for development as new antiplatelet agents.
Future research directions emphasize the importance of comprehensive pharmacokinetic evaluation and optimization of drug-like properties. In silico analyses using programs such as pkCSM enable researchers to predict absorption, distribution, metabolism, and excretion properties of benzoxazinone derivatives before conducting extensive experimental studies. These computational approaches facilitate the identification of compounds that meet Lipinski's rule of five criteria and possess favorable bioavailability profiles.
The multidisciplinary nature of benzoxazinone research incorporates expertise from synthetic organic chemistry, medicinal chemistry, computational chemistry, and pharmacology. This integrated approach enables researchers to address complex questions regarding the relationship between chemical structure and biological activity while developing practical synthetic routes for compound preparation. The continued investigation of benzoxazinone derivatives represents a promising avenue for drug discovery efforts targeting diverse therapeutic areas, from inflammatory diseases to cancer and metabolic disorders.
Properties
IUPAC Name |
4-(3-aminopropyl)-1,4-benzoxazin-3-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2.ClH/c12-6-3-7-13-9-4-1-2-5-10(9)15-8-11(13)14;/h1-2,4-5H,3,6-8,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFMGXRVCWUDCEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C2=CC=CC=C2O1)CCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis typically starts from benzoxazinone precursors, which undergo functionalization at the 4-position to introduce the 3-aminopropyl side chain. The key steps include:
- N-alkylation or N-acylation of the benzoxazinone nitrogen.
- Reduction of intermediate compounds to form the dihydro benzoxazinone structure.
- Oxidation to convert alcohol intermediates to carbonyl groups.
- Cyclization to form the lactam ring bound to the benzoxazine ring.
The reactions are generally carried out in inert organic solvents such as methanol, ethanol, isopropanol, N,N-dimethylformamide, or methylene chloride under controlled temperature and atmosphere conditions to prevent side reactions.
Detailed Reaction Steps
Step 1: N-Alkylation or N-Acylation
- The initial step involves functionalizing the nitrogen atom of the benzoxazinone ring.
- This is achieved by reacting the benzoxazinone with appropriate alkyl or acyl halides in an inert solvent.
- Typical solvents include alcohols (methanol, ethanol) or polar aprotic solvents (N,N-dimethylformamide).
- The reaction conditions are mild, often at room temperature or slightly elevated temperatures.
Step 2: Reduction
- The intermediate from step 1 is subjected to reduction to obtain the dihydro form.
- A preferred reducing agent is borane, especially the commercially available borane-tetrahydrofuran complex.
- The reaction mixture is heated or refluxed to complete the reduction.
- Borane selectively reduces carbonyl groups without affecting other sensitive functionalities.
Step 3: Oxidation
- Oxidation converts the carbinol group to a carbonyl group.
- Common oxidation methods include Swern oxidation or Jones oxidation.
- These reactions are performed in inert solvents like methylene chloride at low temperatures (around -60°C) under an inert gas atmosphere.
- Activated dimethyl sulfoxide (DMSO), prepared from oxalyl chloride and dimethyl sulfoxide, is used in Swern oxidation, followed by triethylamine treatment.
Step 4: Cyclization
Representative Experimental Data and Yields
| Step | Reagents/Conditions | Solvent | Yield (%) | Notes |
|---|---|---|---|---|
| N-Alkylation | Alkyl or acyl halide; room temp | Methanol, ethanol, DMF | Not specified | Inert atmosphere recommended to avoid side reactions |
| Reduction | Borane-tetrahydrofuran complex; reflux | THF or ethanol | High | Selective reduction of carbonyl groups |
| Oxidation | Swern oxidation (oxalyl chloride, DMSO) | Methylene chloride | Moderate | Low temperature (-60°C), inert atmosphere, triethylamine used |
| Cyclization | Halobutyrylamino intermediates | Organic solvent | Not specified | Intramolecular lactam ring formation |
A specific example reported involves the use of borane pyridine complex in ethanol to achieve a 57% yield of a related benzoxazinone derivative, demonstrating the efficiency of borane-based reductions in this class of compounds.
Additional Synthetic Approaches and Modifications
- Alternative synthetic routes involve coupling benzoxazinone derivatives with various substituents using peptide coupling reagents like HATU and bases such as DIPEA.
- For example, 6-amino-2H-benzo[b]oxazin-3(4H)-one can be reacted with 3-ethynylbenzoic acid to form amide intermediates, which are further modified by click chemistry with azide compounds to generate diverse derivatives.
- These methods provide structural diversity but rely on the core benzoxazinone prepared by the above reduction and oxidation steps.
Summary Table of Preparation Methods
| Preparation Step | Key Reagents/Conditions | Solvent(s) | Temperature | Yield Range (%) | Remarks |
|---|---|---|---|---|---|
| N-Alkylation/N-Acylation | Alkyl/acyl halides; inert atmosphere | Methanol, ethanol, DMF | RT to mild heating | Variable | Foundational step for side-chain introduction |
| Reduction | Borane-tetrahydrofuran complex | THF, ethanol | Reflux | High | Selective reduction of carbonyl groups |
| Oxidation | Swern oxidation (oxalyl chloride, DMSO) | Methylene chloride | -60°C | Moderate | Converts alcohols to ketones |
| Cyclization | Halobutyrylamino intermediates | Organic solvents | Mild heating | Not specified | Lactam ring formation |
Research Findings and Notes
- The use of borane complexes is critical for selective reduction without over-reduction or degradation of sensitive benzoxazine rings.
- Low-temperature Swern oxidation allows for controlled oxidation avoiding side reactions or decomposition of intermediates.
- Cyclization conditions must be optimized to favor intramolecular ring closure, which is essential for the stability and biological activity of the final compound.
- The synthetic routes have been validated by spectroscopic methods including ^1H and ^13C NMR to confirm the structure and purity of intermediates and final products.
Chemical Reactions Analysis
Types of Reactions: 4-(3-Aminopropyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one hydrochloride can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like alkyl halides or amines.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce amines or alcohols.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 4-(3-aminopropyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one hydrochloride can be employed in the study of enzyme inhibitors or as a probe in biochemical assays.
Medicine: Potential medicinal applications include its use as a precursor for pharmaceuticals or as a component in drug delivery systems. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound can be utilized in the production of materials, such as polymers or coatings, due to its chemical properties.
Mechanism of Action
The mechanism by which 4-(3-aminopropyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one hydrochloride exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can vary widely based on the context in which the compound is used.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The following table summarizes critical differences between the target compound and its analogues:
Biological Activity
4-(3-Aminopropyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one hydrochloride is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
- Molecular Formula : C11H14N2O2
- Molecular Weight : 206.24106 g/mol
- CAS Number : 75708-27-9
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, a study evaluated various derivatives of benzoxazines and found that certain compounds exhibited significant anti-proliferative effects against several cancer cell lines, including PC-3 (prostate cancer) and MDA-MB-231 (breast cancer) cells. The most active derivatives showed IC50 values ranging from 7.84 to 16.2 µM, indicating strong inhibition of cancer cell growth .
Anticonvulsant Activity
The anticonvulsant properties of related benzoxazine derivatives have been documented in pharmacological tests. For example, a compound similar to 4-(3-aminopropyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one was tested in maximal electroshock tests (MES) and demonstrated significant anticonvulsant activity with an ED50 value of 31.7 mg/kg . This suggests that modifications in the benzoxazine structure can enhance neuroprotective effects.
Anti-inflammatory Effects
The anti-inflammatory potential of benzoxazine derivatives has also been investigated. Compounds within this class have been shown to inhibit pro-inflammatory cytokine production, which could be beneficial in treating inflammatory diseases . The exact mechanisms remain under investigation but are thought to involve modulation of signaling pathways associated with inflammation.
The mechanisms underlying the biological activities of 4-(3-aminopropyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one hydrochloride are not fully elucidated. However, it is hypothesized that the compound may exert its effects through:
- Inhibition of cell proliferation : Interfering with the cell cycle in cancer cells.
- Modulation of neurotransmitter systems : Potentially affecting GABAergic and glutamatergic signaling pathways in the brain.
- Reduction of oxidative stress : Acting as an antioxidant to mitigate cellular damage.
Case Studies and Research Findings
Q & A
Q. What synthetic methodologies are optimal for preparing 4-(3-aminopropyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one hydrochloride?
The compound can be synthesized via Mannich reactions , which are effective for introducing alkylamine side chains to benzoxazinone scaffolds. Key steps include:
Q. How can the purity and structural integrity of this compound be verified?
Use a combination of analytical techniques:
- HPLC with UV detection for purity assessment (>98% recommended for biological studies).
- NMR spectroscopy (¹H/¹³C) to confirm proton environments and substituent positions.
- Mass spectrometry (HRMS) for molecular weight validation.
- X-ray crystallography (if single crystals are obtainable) to resolve 3D conformation .
Q. What preliminary assays are recommended to evaluate its biological activity?
- Topoisomerase I inhibition : Relaxation assays using supercoiled DNA to measure catalytic inhibition or poison effects .
- Antioxidant activity : DPPH radical scavenging assays .
- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
Advanced Research Questions
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
